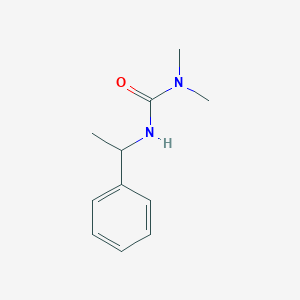
1,1-Dimethyl-3-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,1-Diméthyl-3-(1-phényléthyl)urée est un composé organique de formule moléculaire C11H16N2O. C'est un dérivé de l'urée, où les atomes d'hydrogène sur l'azote sont remplacés par un groupe phényléthyle et deux groupes méthyle.
Méthodes De Préparation
La 1,1-Diméthyl-3-(1-phényléthyl)urée peut être synthétisée par réaction de la 1-phényléthylamine avec le chlorure de diméthylcarbamoyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant tel que le dichlorométhane sous reflux pendant environ une heure. Le produit est ensuite purifié par recristallisation en utilisant un mélange d'acétate d'éthyle et d'éther diéthylique .
Analyse Des Réactions Chimiques
La 1,1-Diméthyl-3-(1-phényléthyl)urée subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de l'urée correspondants.
Réduction : Il peut être réduit pour former des amines.
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe phényléthyle peut être remplacé par d'autres substituants. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme le méthylate de sodium.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the potential of urea derivatives, including 1,1-Dimethyl-3-(1-phenylethyl)urea, as antimicrobial agents. Research has shown that modifications to the urea structure can enhance antibacterial properties against a range of pathogens.
Case Study: Antibacterial Screening
A series of urea derivatives were synthesized and screened for antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0039 | This compound |
| Escherichia coli | 0.025 | This compound |
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study involving structural modifications of similar urea derivatives revealed promising antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In vitro studies were conducted on a series of urea derivatives against the National Cancer Institute's NCI-60 human cancer cell lines. The results indicated that several compounds demonstrated significant growth inhibition, with some derivatives showing IC50 values in the low micromolar range.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.28 | G2/M phase arrest |
| Compound B | HT-29 | 4.22 | Apoptosis induction |
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions. A notable study described a simple and efficient method for synthesizing N-substituted ureas that could be adapted for this compound.
Synthesis Overview
The synthesis involves the reaction of appropriate amines with isocyanates or carbonyl compounds under mild conditions, yielding high purity products suitable for further biological testing .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.
Case Study: Material Properties
Research into the crystal structure of related compounds has provided insights into their physical properties, which are critical for developing new materials with tailored functionalities .
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. For example, as a CRAC channel inhibitor, it targets the ORAI1 protein, which is a component of the calcium release-activated calcium channel. By inhibiting this channel, the compound can modulate calcium influx into cells, thereby affecting various cellular processes such as immune responses .
Comparaison Avec Des Composés Similaires
La 1,1-Diméthyl-3-(1-phényléthyl)urée peut être comparée à d'autres composés similaires tels que :
1,1-Diméthyl-3-phénylurée : Ce composé ne possède pas le groupe phényléthyle et a des propriétés chimiques et des applications différentes.
1-Phényl-3-(1-phényléthyl)urée : Ce composé possède un groupe phényle supplémentaire, ce qui peut affecter son activité biologique et sa réactivité chimique.
1,3-Diméthylurée : Ce composé possède deux groupes méthyle sur l'azote et est utilisé dans différentes applications industrielles.
La 1,1-Diméthyl-3-(1-phényléthyl)urée est unique en raison de sa structure spécifique, qui lui permet d'interagir avec certaines cibles moléculaires et de subir des réactions chimiques spécifiques.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-9(12-11(14)13(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,12,14) |
Clé InChI |
ROJWQAWTWYXJNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















